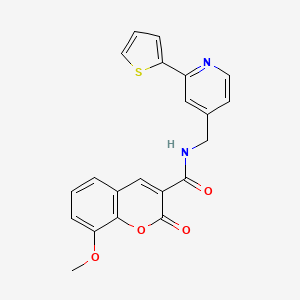

8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-2-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-26-17-5-2-4-14-11-15(21(25)27-19(14)17)20(24)23-12-13-7-8-22-16(10-13)18-6-3-9-28-18/h2-11H,12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHQHZZELUYUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its complex structure that includes methoxy, carbonyl, and carboxamide functional groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide is C21H16N2O4S, with a molecular weight of 392.43 g/mol. The structure features a chromene core fused with thiophene and pyridine moieties, which enhance its reactivity and solubility compared to related compounds .

Antimicrobial Properties

Research indicates that compounds similar to 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against tested pathogens .

- Biofilm Inhibition : The compound demonstrated potent antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, significantly outperforming standard antibiotics like ciprofloxacin .

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 75 |

| Staphylococcus epidermidis | 0.25 | 70 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may modulate cellular signaling pathways involved in cancer progression, potentially leading to apoptosis in cancer cells.

Mechanism of Action:

The unique structural features allow for selective interaction with specific enzymes or receptors involved in tumor growth and metastasis. Such interactions may inhibit cell proliferation and induce programmed cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of several derivatives including 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide. It was found that these compounds exhibited synergistic effects when combined with established antibiotics, enhancing their effectiveness against resistant strains . -

Anticancer Research :

Another investigation focused on the anticancer properties of chromene derivatives, revealing that certain modifications to the chromene structure could significantly enhance cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Research Findings and Implications

- Thiophene-Pyridine Hybrid: The dual heteroaromatic system in the target compound may improve binding to enzymes or receptors via π-π stacking and hydrophobic interactions, a feature absent in analogs with alkyl or monocyclic substituents .

- Electronic Effects: The 2-oxo group in coumarins is critical for hydrogen bonding; its replacement with 2-imino (as in ) alters charge distribution and solubility .

- Synthetic Complexity : Compounds with hybrid heterocycles (e.g., thiophene-pyridine) often require multi-step synthesis, whereas simpler analogs (e.g., ) are more accessible .

Q & A

Basic: What are the recommended synthetic routes for 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide?

Methodological Answer:

The synthesis of coumarin-carboxamide derivatives typically involves a multi-step approach:

Core Coumarin Formation : Start with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Activate the carboxylic acid group using coupling agents like EDCI/HOBt to facilitate amide bond formation .

Amide Coupling : React the activated acid with (2-(thiophen-2-yl)pyridin-4-yl)methanamine. Use a polar aprotic solvent (e.g., DMF or DCM) and a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Employ flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from acetone or ethanol to obtain high-purity crystals .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR to ensure the thiophene and pyridine substituents are correctly positioned .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states, intermediates, and optimal solvent/base combinations. For example:

- Solvent Screening : Calculate solvation free energies to identify solvents (e.g., DMF vs. THF) that stabilize intermediates and reduce activation barriers .

- Catalyst Design : Use molecular docking to identify ligands or catalysts that enhance coupling efficiency in amide bond formation .

- Machine Learning : Train models on existing coumarin synthesis datasets to predict yields and side-product formation under varying conditions (temperature, stoichiometry) .

Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling up .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- - and -NMR to verify substituent positions and assess purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction (recrystallize from acetone/ethanol mixtures) to resolve stereochemistry and confirm the absence of polymorphic variations .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers address discrepancies in biological activity data (e.g., in vitro vs. in vivo)?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors:

Solubility and Stability :

- Measure solubility in PBS (pH 7.4) and simulated gastric fluid. Use dynamic light scattering (DLS) to assess aggregation.

- Conduct stability studies under physiological conditions (37°C, 5% CO) via LC-MS to detect degradation products .

Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify serum albumin binding, which may reduce bioavailability .

Metabolite Profiling : Incubate the compound with liver microsomes and identify metabolites via LC-MS/MS. Compare in vitro IC values with in vivo efficacy .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term Storage : Dissolve in DMSO (10 mM stock), aliquot into amber vials, and store at -20°C to prevent freeze-thaw degradation.

- Long-Term Storage : Lyophilize the compound and store under argon at -80°C. Confirm stability via -NMR every 6 months .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents systematically (e.g., replace thiophene with furan, vary pyridine methylation) .

Biological Assays :

- In Vitro : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- In Vivo : Use xenograft models to correlate structural changes with tumor growth inhibition.

Data Analysis : Apply multivariate regression (e.g., CoMFA) to identify critical substituents driving activity. Validate with crystallographic binding poses (e.g., Protein Data Bank) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the coumarin core?

Methodological Answer:

- Directed Ortho-Metalation : Use a directing group (e.g., methoxy at C8) to control electrophilic substitution at C6.

- Protection/Deprotection : Temporarily protect the carboxamide group with Boc anhydride during thiophene introduction .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation under controlled heating .

Basic: How can researchers validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining soluble target via Western blot .

- Fluorescence Resonance Energy Transfer (FRET) : Design a probe-labeled target and measure disruption of FRET signal upon compound binding .

Advanced: What computational tools predict off-target interactions for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.